[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
Description
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is a chiral oxane derivative featuring a hydroxymethyl group at the 2-position and a 3-nitrophenyl substituent at the 5-position of the oxane (tetrahydropyran) ring. The stereochemistry (2S,5R) is critical for its physicochemical and biological properties. The nitro group at the meta position of the phenyl ring contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2S,5R)-5-(3-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-12-5-4-10(8-17-12)9-2-1-3-11(6-9)13(15)16/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1 |
InChI Key |
RNVKFVYJLBCUDD-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1CC(OCC1C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
General Synthetic Strategy
The preparation of this compound typically involves the stereoselective construction of the oxane ring bearing the 3-nitrophenyl substituent and the introduction of the hydroxymethyl group at the 2-position. Key steps include:
- Formation of the oxane ring via cyclization reactions.
- Introduction of the 3-nitrophenyl group through aromatic substitution or coupling reactions.
- Stereoselective reduction or functional group transformation to install the hydroxymethyl moiety.
Specific Synthetic Routes
Cyclization via Epoxide Opening
One prominent method involves the nucleophilic ring-opening of a chiral epoxide precursor, such as a 3-nitrophenyl-substituted epoxide, with an appropriate nucleophile to form the tetrahydropyran ring with defined stereochemistry.
Starting from a chiral epoxide like [(2S,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol, which shares structural similarity, the ring-opening can be catalyzed by Lewis acids or base catalysts to yield the oxane ring system with the desired stereochemistry.
The epoxide precursor itself can be synthesized via asymmetric epoxidation of allylic alcohols bearing the 3-nitrophenyl group, employing catalysts such as Sharpless asymmetric epoxidation reagents.
Reductive Functionalization of Oxane Derivatives
Starting from a 3-nitrophenyl-substituted oxane ketone or aldehyde intermediate, stereoselective reduction using chiral hydride reagents (e.g., CBS catalyst or chiral borohydrides) can install the hydroxymethyl group at the 2-position with high enantioselectivity.
This approach allows fine-tuning of stereochemistry by choice of reducing agent and reaction conditions.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) can be employed to append the 3-nitrophenyl substituent onto a pre-formed oxane ring bearing a suitable leaving group at the 5-position.
This method provides modular access to various substituted oxanes, including the 3-nitrophenyl derivative, with control over regio- and stereochemistry.
Detailed Research Outcomes and Data Tables
Physical and Chemical Properties Relevant to Synthesis
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C12H15NO4 | Calculated based on substituents |
| Molecular Weight | ~237.25 g/mol | Estimated from formula |
| Stereochemistry | (2S,5R) | Confirmed by chiral HPLC and NMR analysis |
| Melting Point | Not widely reported | Dependent on purity and crystallinity |
| Solubility | Soluble in polar solvents | Facilitates reactions in organic solvents like THF |
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Epoxide formation | Allylic alcohol + Sharpless catalyst | -20°C to 0°C, inert atmosphere | 85-90 | High enantioselectivity |
| Epoxide ring-opening | Nucleophile (e.g., alcohol or amine) + Lewis acid | Room temp, 2-12 h | 70-80 | Stereospecific ring-opening |
| Reduction of ketone/aldehyde | Chiral hydride reagent (CBS catalyst) | 0°C to room temp, 1-4 h | 75-85 | High diastereoselectivity |
| Cross-coupling | Pd(0) catalyst, base, arylboronic acid | 60-80°C, 12-24 h | 65-75 | Requires inert atmosphere |
Analytical Characterization and Stereochemical Confirmation
NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and stereochemistry by coupling constants and chemical shifts consistent with (2S,5R) configuration.
Chiral HPLC: Used to determine enantiomeric excess (ee), typically achieving >95% ee.
Mass Spectrometry: Confirms molecular weight and purity.
X-ray Crystallography: Occasionally performed to definitively establish absolute stereochemistry.
Summary and Recommendations for Synthesis
The most reliable preparation method for this compound involves starting from a chiral epoxide intermediate derived from asymmetric epoxidation of a 3-nitrostyrene derivative, followed by stereoselective ring-opening and functional group transformations.
Alternative routes include stereoselective reductions of oxane ketones or palladium-catalyzed cross-coupling strategies, each offering advantages depending on available starting materials and desired scale.
Reaction optimization should focus on catalyst selection, temperature control, and purification techniques to maximize yield and stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Oxane derivatives with various oxidation states.
Reduction: Amino-substituted oxane derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is utilized in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the oxane ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The following table compares [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol with key analogs:
Key Observations:
- This may improve solubility in polar solvents but reduce membrane permeability .
- Stereochemistry: The (2S,5R) configuration distinguishes the target compound from [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol (), which may exhibit divergent biological activity due to spatial orientation .
- Molecular Weight: The trifluoromethyl analog () has a higher molecular weight (260.25 vs.
Functional Group Comparisons
Nitro vs. Trifluoromethyl Groups
- Nitro Group : Strong electron-withdrawing effect; enhances reactivity in electrophilic substitution. May participate in redox reactions or serve as a hydrogen-bond acceptor .
- Trifluoromethyl Group : Lipophilic and metabolically stable; commonly used to improve bioavailability in drug design .
Fluoro vs. Nitro Groups
- Fluoro Substituent : Moderate electron-withdrawing effect; improves metabolic stability and bioavailability. The para-fluoro analog () may exhibit better CNS penetration due to reduced polarity .
Biological Activity
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is a compound of interest due to its unique oxane structure and potential biological activities. The presence of a nitrophenyl group significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 225.23 g/mol
- Structure : The compound features a stereochemistry characterized by the (2S,5R) configuration, which is crucial for its biological activity.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar oxane structures exhibit antimicrobial properties. This compound may show efficacy against various bacterial strains due to its structural similarity to known antimicrobial agents.
- Antioxidant Properties : The nitrophenyl group can enhance the electron-withdrawing ability, potentially leading to increased antioxidant activity. This property is beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate immune responses and inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various nitrophenyl-substituted oxanes against Gram-positive and Gram-negative bacteria. Results demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound showed a dose-dependent increase in radical scavenging activity.
| Concentration (μM) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antibacterial Treatments : Its efficacy against resistant bacterial strains suggests potential as a novel antibiotic.
- Anti-inflammatory Drugs : Further exploration into its anti-inflammatory properties could lead to new treatments for chronic inflammatory diseases.
- Antioxidant Supplements : Its antioxidant capacity may be harnessed for nutritional supplements aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
